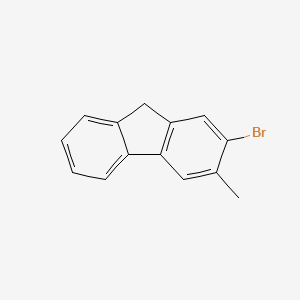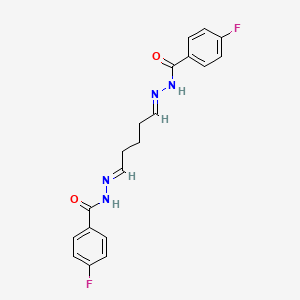![molecular formula C16H14BrClN2O3 B11547200 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11547200.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida es un compuesto orgánico complejo que ha atraído atención en varios campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo fenoxi sustituido con bromo y metoxilo, un grupo clorofenilo y una parte acetohidrazida. Su fórmula molecular es C16H14BrClN2O3.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida típicamente involucra un proceso de múltiples pasos. El paso inicial a menudo incluye la preparación de 4-bromo-2-metoxifenol, que luego se hace reaccionar con cloruro de cloroacetilo para formar 2-(4-bromo-2-metoxifenoxi)cloruro de acetilo. Este intermedio se hace reaccionar posteriormente con hidrato de hidracina para producir 2-(4-bromo-2-metoxifenoxi)acetohidrazida. El paso final implica la condensación de este intermedio con 4-clorobenzaldehído en condiciones ácidas para formar el compuesto objetivo.
Métodos de Producción Industrial
Si bien los métodos de producción industrial específicos para este compuesto no están ampliamente documentados, el enfoque general implicaría ampliar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la presión y la elección del solvente, para garantizar un alto rendimiento y pureza. La producción industrial también puede implicar reactores de flujo continuo para mejorar la eficiencia y la seguridad.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes como permanganato de potasio o peróxido de hidrógeno.
Reducción: La reducción se puede lograr utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los grupos bromo y cloro pueden participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Metóxido de sodio en metanol para sustitución nucleófila.
Productos Principales
Oxidación: Formación de los ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados metoxi u otros sustituidos.
Aplicaciones Científicas De Investigación
2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en el desarrollo de nuevos medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida implica su interacción con objetivos moleculares específicos. Se cree que ejerce sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Las vías y los objetivos exactos pueden variar según la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 4-bromo-2-metoxifenoxiacético
- 4-clorobenzaldehído
- 2-(4-bromo-2-metoxifenoxi)acetohidrazida
Singularidad
2-(4-bromo-2-metoxifenoxi)-N’-[(E)-(4-clorofenil)metilideno]acetohidrazida es único debido a su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C16H14BrClN2O3 |
|---|---|
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O3/c1-22-15-8-12(17)4-7-14(15)23-10-16(21)20-19-9-11-2-5-13(18)6-3-11/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Clave InChI |
ZYEICBCTSQGJCU-DJKKODMXSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11547124.png)
![N-(4-{[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11547139.png)
![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 2-bromobenzoate](/img/structure/B11547140.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-4-propoxybenzohydrazide](/img/structure/B11547145.png)
![2,4-Dibromo-6-[(E)-({2-[(3-fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11547151.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11547155.png)
![N'-[(2E)-4-Phenylbutan-2-ylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B11547168.png)
![N'-[(E)-anthracen-9-ylmethylidene]-2-(2,6-dibromo-4-methoxyphenoxy)acetohydrazide](/img/structure/B11547169.png)
![3,4,5-trimethoxy-N'-[(E)-(4-nitrothiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11547175.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[2-chloro-4-(dimethylamino)-5-nitrophenyl]methylidene}acetohydrazide](/img/structure/B11547182.png)
![(2Z,5Z)-2-[(2E)-(3-bromo-4-methoxybenzylidene)hydrazinylidene]-5-(2,5-dibromobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11547183.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11547207.png)
